molecular formula C22H29NO5S B11410097 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11410097
M. Wt: 419.5 g/mol
InChI Key: FKVAIMRLAWEXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₂₄H₃₀NO₆S, molecular weight: 484.57 g/mol) is a synthetic propanamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a 5-methylfuran-2-ylmethyl group, and a 4-isopropylphenoxy substituent. The sulfolane group enhances solubility and metabolic stability, while the 5-methylfuran and 4-isopropylphenoxy groups contribute to lipophilicity and target binding interactions . The compound’s stereochemistry includes two undefined stereocenters, which may influence its biological activity and pharmacokinetics .

Properties

Molecular Formula

C22H29NO5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C22H29NO5S/c1-15(2)18-6-9-20(10-7-18)28-17(4)22(24)23(13-21-8-5-16(3)27-21)19-11-12-29(25,26)14-19/h5-10,15,17,19H,11-14H2,1-4H3

InChI Key

FKVAIMRLAWEXCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]propanamide is a complex organic compound that exhibits various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a tetrahydrothiophene moiety, a furan derivative, and a phenoxy group. The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight305.39 g/mol
IUPAC NameThis compound

Research indicates that this compound may act through several biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes related to inflammatory responses, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Modulation of Receptor Activity : There is evidence that the compound interacts with tropomyosin receptor kinase A (TrkA), which plays a crucial role in pain signaling and neuroinflammation.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy in various biological assays:

  • Anti-inflammatory Effects : In cell cultures exposed to inflammatory cytokines, treatment with the compound resulted in a significant reduction in pro-inflammatory markers (e.g., TNF-alpha and IL-6) .
  • Antimicrobial Activity : A study reported that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In Vivo Studies

Animal models have been utilized to further assess the biological activity:

  • Pain Relief : In a rodent model of neuropathic pain, administration of the compound led to a marked reduction in pain behaviors, indicating its potential as an analgesic agent .

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

  • Acute Toxicity : In acute toxicity studies on rodents, no significant adverse effects were observed at doses up to 200 mg/kg, suggesting a favorable safety margin for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Propanamide + sulfolane 5-methylfuran-2-ylmethyl; 4-isopropylphenoxy 484.57 High lipophilicity (logP ~4.2); potential CNS penetration due to sulfolane
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide Propanamide + sulfolane 5-methylfuran-2-ylmethyl; 2-methoxyphenoxy (vs. 4-isopropylphenoxy) 407.48 Reduced steric hindrance; lower logP (~3.1) due to methoxy group
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide Benzamide + sulfolane 5-(4-fluorophenyl)furan-2-ylmethyl ; 3-methoxybenzamide 497.54 Fluorine enhances metabolic stability; benzamide core may reduce bioavailability
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide Propanamide + benzisothiazole dioxide 2,4-dimethoxyphenyl ; benzisothiazole-dioxolane 388.41 Polar substituents increase solubility; benzisothiazole may confer anti-inflammatory activity

Key Findings:

Impact of Phenoxy Substituents: The 4-isopropylphenoxy group in the target compound increases steric bulk and lipophilicity compared to the 2-methoxyphenoxy analog . This may enhance membrane permeability but reduce aqueous solubility.

Role of Heterocyclic Moieties: The sulfolane group (tetrahydrothiophene-1,1-dioxide) in the target compound and its analogs improves solubility relative to non-sulfonated heterocycles (e.g., furan or thiophene alone) . Benzisothiazole dioxide derivatives (e.g., ) exhibit distinct electronic properties due to the fused aromatic system, which may alter target binding compared to sulfolane-based structures.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of the sulfolane amine with activated propanamide intermediates, similar to methods in .
  • In contrast, benzamide analogs (e.g., ) require additional steps for aromatic ring functionalization, increasing synthetic difficulty.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, amide bond formation between the tetrahydrothiophene dioxide and propanamide intermediates can be achieved using carbodiimide-based coupling agents (e.g., EDCI) with HOBt to minimize racemization . Reaction conditions (temperature, solvent polarity, and stoichiometry) should be optimized via Design of Experiments (DoE) to enhance yields. Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) or preparative HPLC is recommended .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the tetrahydrothiophene dioxide (δ ~3.0–4.0 ppm for SO₂-adjacent protons) and 5-methylfuran (δ ~6.2–6.5 ppm for furyl protons) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
  • IR : Validate carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic and aliphatic protons) .

Q. What protocols are recommended for purity assessment and impurity profiling?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 220–254 nm) and a C18 column. A gradient of acetonitrile/water (0.1% TFA) effectively separates impurities. For quantitation, calibrate against a reference standard. Impurity identification can be aided by LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel analogs?

  • Methodological Answer : Discrepancies may arise from conformational isomers or impurities. Strategies include:

  • Repeat synthesis under anhydrous/inert conditions to exclude side reactions.
  • Variable Temperature NMR : Resolve dynamic rotational isomers (e.g., around amide bonds) .
  • X-ray crystallography : Confirm absolute configuration if crystals are obtainable .
  • Comparative analysis : Cross-reference with spectral data of structurally related compounds (e.g., ’s piperidinyl-propanamide derivatives) .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Q. How to design structure-activity relationship (SAR) studies focusing on the tetrahydrothiophene dioxide moiety?

  • Methodological Answer :

  • Analog synthesis : Replace the tetrahydrothiophene dioxide with sulfone-containing heterocycles (e.g., morpholine sulfone) or vary substituents (e.g., methyl vs. ethyl groups) .
  • Biological assays : Test analogs against target receptors (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity.
  • Computational modeling : Perform docking studies to assess interactions between the sulfone group and active-site residues .

Data Contradiction Analysis

Q. How should conflicting biological activity data between batches be investigated?

  • Methodological Answer :

  • Batch comparison : Analyze purity (HPLC), stereochemistry (chiral HPLC), and crystallinity (PXRD) across batches.
  • Stability studies : Test for degradation under assay conditions (e.g., pH, temperature) via accelerated stability protocols .
  • Bioassay replication : Repeat assays with independent batches and include positive controls (e.g., ’s methamphetamine receptor-binding assays) .

Tables for Reference

Parameter Recommended Method Key Evidence
Synthetic Yield OptimizationDoE with EDCI/HOBt coupling
Purity AssessmentHPLC (C18, acetonitrile/water gradient)
Solubility EnhancementCyclodextrin-based formulations
SAR Study DesignDocking + analog synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.